molecular formula C15H14FNO B3509112 N-benzyl-4-fluoro-2-methylbenzamide

N-benzyl-4-fluoro-2-methylbenzamide

Cat. No.: B3509112
M. Wt: 243.28 g/mol
InChI Key: YGYCFXHQYJLTEP-UHFFFAOYSA-N
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Description

N-Benzyl-4-fluoro-2-methylbenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen, a fluorine atom at the para position of the benzene ring, and a methyl group at the ortho position. This structural configuration imparts distinct physicochemical and biological properties. The fluorine atom enhances metabolic stability and bioavailability due to its electronegativity and small atomic size, which reduces susceptibility to oxidative degradation . The benzyl moiety increases lipophilicity, favoring membrane permeability and pharmacokinetic profiles. This compound is of particular interest in medicinal chemistry as a scaffold for drug development, especially in targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

IUPAC Name

N-benzyl-4-fluoro-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-11-9-13(16)7-8-14(11)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYCFXHQYJLTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-fluoro-2-methylbenzamide typically involves the reaction of 4-fluoro-2-methylbenzoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-fluoro-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted benzamides or thiobenzamides.

Scientific Research Applications

N-benzyl-4-fluoro-2-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-fluoro-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Fluorine vs. Chlorine/Bromine Substitution

  • Electron Effects : Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the aromatic ring, enhancing interactions with electron-rich biological targets (e.g., enzyme active sites) . Chlorine and bromine, being less electronegative but more polarizable, favor hydrophobic interactions and halogen bonding .
  • Metabolic Stability : Fluorinated compounds exhibit slower hepatic metabolism due to resistance to cytochrome P450 oxidation, whereas chlorinated analogs may undergo dehalogenation or hydroxylation .

Methyl vs. Amino Group Substitution

  • In contrast, the amino group in N-(5-amino-2-fluorophenyl)-4-methylbenzamide introduces hydrogen-bonding capability, improving target affinity but possibly reducing blood-brain barrier penetration due to increased polarity .

Benzyl vs. Heterocyclic Moieties

  • The benzyl group in this compound offers flexibility and moderate lipophilicity, whereas rigid heterocycles (e.g., benzoxazole in ) improve binding specificity but may limit bioavailability due to reduced solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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